6-Cinnamylchrysin

Description

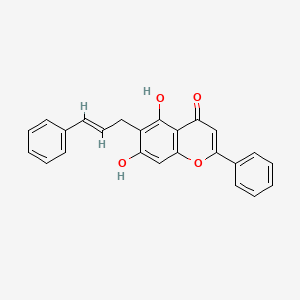

6-Cinnamylchrysin is a prenylated flavonoid derived from honeybee products, notably propolis. Structurally, it consists of a chrysin backbone (a flavone with hydroxyl groups at positions 5 and 7) modified by a cinnamyl group at position 6 (Figure 1). Its pharmacokinetic properties, including absorption and metabolic stability, suggest favorable drug-likeness, though in vivo validation remains pending .

Properties

Molecular Formula |

C24H18O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(E)-3-phenylprop-2-enyl]chromen-4-one |

InChI |

InChI=1S/C24H18O4/c25-19-14-22-23(20(26)15-21(28-22)17-11-5-2-6-12-17)24(27)18(19)13-7-10-16-8-3-1-4-9-16/h1-12,14-15,25,27H,13H2/b10-7+ |

InChI Key |

BAHFSEZASCPWAI-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |

Synonyms |

6-cinnamylchrysin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Analogous Compounds

Binding Affinity and Antiviral Activity

6-Cinnamylchrysin was evaluated alongside other natural and synthetic compounds for Mpro inhibition (Table 1). While it exhibited moderate binding affinity, its performance was inferior to 3,4,5-Tricaffeoylquinic acid (-9.0 kcal/mol) and Kaempferol-3-O-glucoside (-8.5 kcal/mol) but superior to (+)-Pinoresinol (-7.7 kcal/mol) .

Table 1: Binding Affinities of Selected Compounds Against SARS-CoV-2 Mpro

The cinnamyl group in 6-Cinnamylchrysin likely contributes to its binding via hydrophobic interactions with Mpro’s active site residues (CYS145 and HIS41) . However, the higher affinity of 3,4,5-Tricaffeoylquinic acid may stem from its three caffeoyl groups, enabling stronger hydrogen bonding and π-π stacking .

Structural and Functional Analogues

- 6-Prenylnaringenin: Another prenylated flavonoid, 6-prenylnaringenin shares a similar backbone but substitutes the cinnamyl group with a prenyl chain. This structural difference reduces its binding affinity (-6.9 kcal/mol in preliminary docking studies) compared to 6-Cinnamylchrysin, highlighting the cinnamyl moiety’s advantage in target engagement .

- 6,7-Dihydroxycoumarin: Unlike 6-Cinnamylchrysin, this coumarin derivative lacks a flavone backbone but shares hydroxyl groups. It exhibits strong antioxidant activity but weaker protease inhibition, emphasizing the role of flavonoid-specific scaffolds in antiviral targeting .

- Chrysin (Unmodified) : Without the cinnamyl group, chrysin shows negligible binding to Mpro (-5.2 kcal/mol), underscoring the importance of the 6-position modification for activity .

Pharmacokinetic and Stability Profiles

Molecular dynamics simulations (150 ns) revealed that 6-Cinnamylchrysin maintains stable interactions with Mpro, with a root-mean-square deviation (RMSD) of <2.0 Å, comparable to 3,4,5-Tricaffeoylquinic acid (<1.8 Å) .

Toxicity and Selectivity

While 6-Cinnamylchrysin’s toxicity profile remains uncharacterized, analogs like 6-Aminochrysene (a polycyclic aromatic hydrocarbon) demonstrate carcinogenicity, emphasizing the need for structural precision in flavonoid derivatives to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.